![molecular formula C15H20FNO3 B2538122 4-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide CAS No. 2195936-64-0](/img/structure/B2538122.png)
4-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of benzamide derivatives is a topic of interest in several studies. For instance, one study reported an efficient strategy for synthesizing a new benzamide derivative, N-hydroxy-2-(4-methylbenzamido)benzamide, using readily available reagents . Another study described the synthesis of a fluorinated benzamide neuroleptic, which was achieved starting from 3-(3,4-dimethoxyphenyl)-1-propanol with a reported overall yield of 20-25% . Additionally, a novel analog of 4-benzyloxy-3,5-dimethoxy-N-[(1-dimethylaminocyclopentyl) methyl]benzamide was synthesized for potential PET radioligand applications . These studies highlight the diverse synthetic approaches and the potential for creating novel compounds with specific properties.
Molecular Structure Analysis
The molecular structure of benzamide derivatives has been characterized using various techniques. For example, the crystal structure of a new compound, 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide, was determined using X-ray single-crystal determination, showing that it crystallizes in a monoclinic space group . Another study used X-ray diffraction, IR spectroscopy, and DFT calculations to analyze the structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide . These analyses provide detailed insights into the molecular geometry and intermolecular interactions of these compounds.
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives can be assessed through various computational and experimental methods. For instance, the molecular electrostatic potential (MEP) surface map of a novel benzamide molecule was investigated to estimate its chemical reactivity, alongside a PES scan with theoretical calculations . These studies offer a glimpse into the potential chemical behavior and interactions of benzamide derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are crucial for their potential applications. The study of a novel N-hydroxy-2-(4-methylbenzamido)benzamide revealed its antibacterial activity against bacterial strains, indicating its potential as an antibacterial agent . Another study synthesized fluorinated benzamide analogs for PET imaging of the sigma2 receptor status in solid tumors, demonstrating high tumor uptake and acceptable tumor/normal tissue ratios . These findings suggest that the physical and chemical properties of benzamide derivatives can be tailored for specific biomedical applications.
properties
IUPAC Name |
4-fluoro-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO3/c16-13-5-3-12(4-6-13)14(19)17-11-15(20-10-9-18)7-1-2-8-15/h3-6,18H,1-2,7-11H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLXPIPLUMPBJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC=C(C=C2)F)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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